Methyl octadec-12-enoate
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Overview
Description
Methyl octadec-12-enoate is an organic compound belonging to the class of fatty acid methyl esters. It is a derivative of octadecenoic acid, characterized by the presence of a double bond at the 12th carbon position. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-12-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides derived from vegetable oils. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the methyl ester.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-12-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Hydroperoxides: Another product of oxidation.
Saturated Esters: Resulting from reduction reactions.
Scientific Research Applications
Methyl octadec-12-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl octadec-12-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-enoate: Another fatty acid methyl ester with a double bond at the 9th carbon position.
Methyl octadec-11-enoate: Similar structure with the double bond at the 11th carbon position.
Methyl octadec-10-enoate: Features a double bond at the 10th carbon position.
Uniqueness
Methyl octadec-12-enoate is unique due to the specific position of its double bond, which imparts distinct chemical and physical properties. This positional isomerism can influence the compound’s reactivity, biological activity, and industrial applications.
Properties
CAS No. |
20221-23-2 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl octadec-12-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3 |
InChI Key |
LMWAESDDOGRMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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